molecular formula C7H10N2S3 B14722297 2,4,6-Tris(methylsulfanyl)pyrimidine CAS No. 5003-08-7

2,4,6-Tris(methylsulfanyl)pyrimidine

Cat. No.: B14722297
CAS No.: 5003-08-7
M. Wt: 218.4 g/mol
InChI Key: YZDQXWUZCHOKFG-UHFFFAOYSA-N
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Description

Contextualization within Substituted Pyrimidine (B1678525) Chemistry

The chemistry of pyrimidine is characterized by its electron-deficient nature, a consequence of the two electronegative nitrogen atoms within the six-membered aromatic ring. This inherent electronic property dictates its reactivity, making the pyrimidine ring susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. Conversely, electrophilic substitution on the pyrimidine ring is generally more challenging compared to electron-rich aromatic systems.

The strategic placement of substituents on the pyrimidine core can profoundly modulate its electronic properties and reactivity. A wide variety of synthetic methods have been developed to access substituted pyrimidines, with one of the most common approaches involving the condensation of a three-carbon fragment with an amidine, urea, or thiourea (B124793) derivative. bu.edu.eg This versatility in synthesis has led to the creation of a vast library of pyrimidine derivatives with diverse functionalities.

Significance of the Methylsulfanyl Substituents in Pyrimidine Frameworks

The introduction of methylsulfanyl (-SCH₃) groups at the 2, 4, and 6 positions of the pyrimidine ring, as seen in 2,4,6-Tris(methylsulfanyl)pyrimidine (B14722256), imparts specific and valuable chemical properties to the molecule. The methylsulfanyl group is a thioether, and its presence significantly influences the reactivity of the pyrimidine core. acsgcipr.org

One of the most important features of the methylsulfanyl group in this context is its ability to act as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.org The positions 2, 4, and 6 of the pyrimidine ring are already activated towards nucleophilic attack due to the ring's electron-deficient character. The methylsulfanyl groups further enhance this reactivity, allowing for their facile displacement by a wide range of nucleophiles. researchgate.net This property makes this compound and related compounds valuable precursors for the synthesis of densely functionalized pyrimidines. nih.gov For instance, research has shown that the methylsulfanyl groups on a pyrimidine ring can be substituted by various N-nucleophiles to yield amino-substituted pyrimidines. researchgate.net

The reactivity of substituted pyrimidines is highly dependent on the nature of the substituents. For example, sulfonyl groups have been shown to be superior leaving groups compared to methylthio, halo, hydroxy, and amino groups in the pyrimidine series. nih.govacs.org However, the methylthio group still offers a degree of reactivity that is synthetically useful and can be selectively displaced. rsc.org

The presence of sulfur atoms in the methylsulfanyl groups also introduces the potential for coordination with metal ions. Thioether ligands are known to form stable complexes with a variety of metals, and the poly(thioether)borates have demonstrated the utility of thioether donors in coordination chemistry. nih.gov While specific studies on the coordination chemistry of this compound as a ligand were not prominent in the reviewed literature, the potential for the sulfur atoms to act as donor sites for metal coordination presents an interesting avenue for the design of novel coordination compounds and materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5003-08-7

Molecular Formula

C7H10N2S3

Molecular Weight

218.4 g/mol

IUPAC Name

2,4,6-tris(methylsulfanyl)pyrimidine

InChI

InChI=1S/C7H10N2S3/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3

InChI Key

YZDQXWUZCHOKFG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC(=N1)SC)SC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2,4,6 Tris Methylsulfanyl Pyrimidine and Its Structural Analogs

Direct Synthesis Approaches

Direct synthesis methods focus on the construction of the pyrimidine (B1678525) ring from acyclic precursors already bearing or predisposed to form the methylsulfanyl groups.

Trimerization and Condensation Reactions

The fundamental approach to constructing the pyrimidine ring often involves the condensation of a three-carbon component with a compound containing an N-C-N fragment. researchgate.net For the synthesis of sulfur-substituted pyrimidines, thiourea (B124793) is a common and effective N-C-N precursor.

One prevalent method involves the reaction of malononitrile (B47326) with thiourea in the presence of a base such as sodium alkoxide. google.com This reaction proceeds through a cyclization process to form a 2-mercaptopyrimidine (B73435) derivative. While this method directly yields a pyrimidine with a sulfur substituent at the 2-position, further modifications would be necessary to introduce sulfur-containing groups at the 4 and 6 positions.

A general scheme for this type of condensation is the three-component reaction of an aldehyde, malononitrile, and thiourea. researchgate.net This approach, often catalyzed by a base, leads to the formation of highly functionalized pyrimidine derivatives. The initial product is typically a pyrimidine-2-thiol (B7767146), which can then be alkylated.

ReactantsCatalyst/ConditionsProduct Type
Malononitrile, ThioureaSodium Alkoxide2-Mercaptopyrimidine derivative google.com
Aldehyde, Malononitrile, ThioureaBase (e.g., MgO)Highly functionalized pyrimidine-2-thiol researchgate.net

Alkylation of Polysulfated Pyrimidine Precursors

This method involves the synthesis of a pyrimidine ring bearing mercapto groups, followed by alkylation to introduce the methyl groups. A key precursor for this route is 2,4,6-trimercaptopyrimidine. The synthesis of this precursor can be achieved, for example, by the reaction of barbituric acid with a thiophosphorylating agent.

Once 2,4,6-trimercaptopyrimidine is obtained, the subsequent step is the S-methylation of the mercapto groups. This is typically achieved by treating the trimercaptopyrimidine with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The base, for instance sodium hydroxide, deprotonates the thiol groups to form the more nucleophilic thiolate anions, which then readily react with the methylating agent to form the desired 2,4,6-Tris(methylsulfanyl)pyrimidine (B14722256). This methylation is a standard and efficient method for the formation of thioethers from thiols.

Indirect Synthetic Routes via Precursor Modification

Indirect methods commence with a pre-formed pyrimidine ring, which is then chemically modified to introduce the methylsulfanyl groups. A common and versatile precursor for these routes is 2,4,6-trichloropyrimidine (B138864).

Regioselective Substitution Reactions on Polyhalogenated Pyrimidines

Polyhalogenated pyrimidines, particularly 2,4,6-trichloropyrimidine, are highly valuable precursors in pyrimidine chemistry due to the reactivity of the halogen atoms towards nucleophilic substitution. 2,4,6-trichloropyrimidine can be synthesized from barbituric acid by reaction with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline. google.com A subsequent reaction with phosphorus pentachloride (PCl₅) can also be employed to ensure complete chlorination. google.com

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-sulfur bonds in organic synthesis. nih.gov These methods offer a versatile approach for the introduction of methylsulfanyl groups onto a polyhalogenated pyrimidine core.

The general principle involves the reaction of a halogenated pyrimidine with a sulfur-containing nucleophile, such as methanethiol (B179389) or its corresponding thiolate, in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the efficiency of the catalytic cycle. Monophosphine ligands, for instance, have been shown to be effective in promoting C-S cross-coupling reactions. nih.gov

While this methodology is widely applied for the synthesis of aryl thioethers, its application to the exhaustive thiolation of 2,4,6-trichloropyrimidine with methanethiol would provide a direct route to the target compound. The reaction conditions would need to be optimized to achieve complete substitution of all three chlorine atoms.

Catalyst SystemNucleophileSubstrate
Palladium catalyst with monophosphine ligandThiolsAryl halides nih.gov
Pd(OAc)₂ with Xantphos ligandIndium tri(organothiolate)Aryl, vinyl, and heteroaryl halides or triflates organic-chemistry.org
Nucleophilic Displacement of Halogen Atoms

The chlorine atoms on the 2,4,6-trichloropyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). This provides a straightforward and classical method for the synthesis of this compound.

The reaction involves treating 2,4,6-trichloropyrimidine with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe) or methanethiol in the presence of a base. The strong nucleophilicity of the thiomethoxide ion allows for the sequential displacement of the three chlorine atoms. The reaction is typically carried out in a suitable solvent, such as an alcohol or dimethylformamide (DMF). The reactivity of the positions on the pyrimidine ring towards nucleophilic attack is generally C4 > C6 > C2. However, with a strong nucleophile and appropriate reaction conditions, complete substitution can be achieved.

Chemoselective SNAr reactions on polysubstituted pyrimidines have been studied, indicating that the nature of the nucleophile and the existing substituents can influence the regioselectivity of the substitution. researchgate.net For the synthesis of the trisubstituted product, forcing conditions such as elevated temperatures and an excess of the nucleophile may be required to ensure all three chlorine atoms are replaced by the methylsulfanyl group.

Functional Group Interconversions from Other Sulfur-Containing Pyrimidines

A primary and efficient route to this compound involves the functional group interconversion of a readily available precursor, 2,4,6-trichloropyrimidine. This method hinges on the principle of nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the pyrimidine ring facilitates the displacement of halide leaving groups by sulfur-based nucleophiles. acs.org

The reaction typically proceeds by treating 2,4,6-trichloropyrimidine with a methylthiolating agent, such as sodium thiomethoxide (NaSMe). The chlorine atoms at positions 2, 4, and 6 of the pyrimidine ring are sequentially replaced by the methylsulfanyl (-SMe) group. The high reactivity of the chloro-substituted positions on the pyrimidine ring makes this a feasible and direct conversion. acs.orgarkat-usa.org

Reaction Scheme:

Starting Material: 2,4,6-Trichloropyrimidine

Reagent: Sodium Thiomethoxide (CH₃SNa) or similar methyl mercaptan source with a base.

Product: this compound

By-product: Sodium Chloride (NaCl)

This strategy is advantageous as it builds upon a common and commercially available starting material. chemicalbook.com Variations of this method can be used to create structural analogs by employing different alkyl or aryl thiolate nucleophiles. Furthermore, the stepwise nature of the substitution can be exploited under controlled conditions to achieve partial substitution, yielding mono- or di-substituted intermediates if desired.

Another related interconversion pathway starts from thiobarbituric acid, which can be converted to 4,6-dichloro-2-(methylthio)pyrimidine. arkat-usa.org This intermediate can then undergo further nucleophilic substitution at the 4 and 6 positions to yield the desired trisubstituted product. Additionally, the thioether moieties themselves can be further modified. For instance, oxidation of a methylsulfanyl group to a methylsulfonyl group (-SO₂Me) creates a better leaving group, which can then be displaced by other nucleophiles, offering a route to further diversified pyrimidine structures. arkat-usa.org

Multi-component Reaction Strategies for Pyrimidine Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing the core pyrimidine scaffold in a single step from several simple starting materials. acs.orgnih.gov These strategies are highly valued in synthetic chemistry for their ability to rapidly generate molecular complexity and build libraries of compounds. acs.orgfigshare.com

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. acs.orgnih.govorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to the selective formation of C-C and C-N bonds to assemble the pyrimidine ring. acs.orgnih.gov While this specific example does not directly yield sulfur-containing pyrimidines, the underlying principle of using MCRs to build the pyrimidine core is a key strategy that can be adapted. For the synthesis of sulfur-containing analogs, one of the components would need to incorporate a sulfur moiety, such as a thioamidine or a sulfur-containing three-carbon unit.

The versatility of MCRs makes them attractive for creating highly substituted and diverse pyrimidine scaffolds, which can be instrumental in medicinal chemistry and materials science. rsc.org

The [3+3] cycloaddition strategy is a powerful method for forming six-membered rings, including the pyrimidine scaffold. This approach involves the reaction of a three-atom component containing two nucleophilic centers with a three-atom electrophilic partner.

For pyrimidine synthesis, a common [3+3] approach involves the condensation of an amidine (an N-C-N fragment) with a 1,3-dicarbonyl compound or its equivalent (a C-C-C fragment). A specific example is the copper-catalyzed [3+3] annulation of amidines with saturated ketones. This reaction proceeds through a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization to furnish the final pyrimidine product.

Component 1 (N-C-N)Component 2 (C-C-C)Catalyst/MediatorReaction Type
AmidineSaturated KetoneCopper catalyst / 4-HO-TEMPOOxidative Dehydrogenation/Annulation
Guanidineβ-enaminoneBaseCondensation/Cyclization
Thioamidineα,β-Unsaturated KetoneAcid/BaseMichael Addition/Cyclization

This table represents generalized [3+3] cycloaddition strategies for pyrimidine ring formation.

This method provides a direct route to structurally important pyrimidines from readily available starting materials. The use of a catalyst system allows for the activation of otherwise unreactive C-H bonds, expanding the scope of accessible substrates.

The [4+1+1] annulation is a synthetic strategy where a four-atom building block reacts with two separate one-atom components to form a six-membered ring. In the context of pyrimidine synthesis, this would conceptually involve a C-N-C-C fragment reacting with a nitrogen source and a carbon source.

However, literature describing the synthesis of the pyrimidine scaffold via a [4+1+1] annulation strategy is not widely reported. More common multi-component strategies for pyrimidines involve different fragmentation patterns, such as the [3+1+1+1] approach, where an amidine reacts with three single-carbon components (derived from alcohols). mdpi.com The synthesis of pyrimidines is more frequently achieved through [3+3], [4+2], [5+1], or other multi-component condensation reactions.

Optimization of Synthetic Protocols

Optimizing synthetic routes is critical for improving yields, reducing reaction times, minimizing byproducts, and ensuring regiochemical and stereochemical control. For the synthesis of this compound and its analogs, optimization focuses heavily on catalyst selection and reaction conditions.

Catalyst Systems and Reaction Conditions

The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and selectivity of pyrimidine synthesis. Various catalytic systems, including those based on transition metals and Lewis acids, have been developed to promote the formation of the pyrimidine ring and the functionalization of the pyrimidine core.

For multicomponent syntheses, iridium-based catalysts, specifically PN₅P-Ir-pincer complexes, have proven highly efficient. acs.orgnih.govorganic-chemistry.org These catalysts enable the regioselective synthesis of pyrimidines from amidines and alcohols under sustainable conditions. acs.orgnih.gov Copper catalysts are also widely used, particularly in annulation reactions, such as the [3+3] cycloaddition of amidines and ketones. mdpi.com Other catalysts reported for various pyrimidine syntheses include Zinc Chloride (ZnCl₂), which catalyzes three-component coupling reactions, and Iron(III) chloride (FeCl₃·6H₂O), often used in microwave-assisted reactions to accelerate product formation. figshare.com

Reaction conditions are also a key area for optimization. The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields. figshare.com Solvent choice can influence reaction outcomes, with some protocols favoring solvent-free conditions for environmental benefits and potentially enhanced reactivity. rsc.org The selection of the appropriate base is crucial in reactions involving deprotonation or in neutralizing acidic byproducts, with common bases including potassium carbonate (K₂CO₃) and organic bases like triethylamine (B128534) (NEt₃).

Reaction TypeCatalyst SystemKey Reaction Conditions
Multicomponent SynthesisPN₅P-Ir-pincer complexesReflux, inert atmosphere
[3+3] AnnulationCu-catalyst / 4-HO-TEMPOOxidative conditions
Nucleophilic SubstitutionPalladium complexesInert atmosphere, specific ligands (e.g., dppb)
MCR CondensationFeCl₃·6H₂OMicrowave irradiation
Three-component CouplingZnCl₂Anhydrous conditions

This table summarizes various catalyst systems and conditions used in the synthesis of pyrimidine derivatives.

Stereochemical and Regiochemical Control in Synthesis

While this compound is an achiral molecule, stereochemical control becomes important in the synthesis of its analogs bearing chiral substituents. However, a more common and critical challenge in the synthesis of substituted pyrimidines is regiochemical control, particularly when creating unsymmetrical products.

The pyrimidine ring has three positions susceptible to nucleophilic attack: C2, C4, and C6. The inherent electronic properties of the ring and the nature of existing substituents dictate the regioselectivity of substitution reactions. In 2,4-dichloropyrimidines, for example, nucleophilic attack often preferentially occurs at the C4 position. acs.org However, this selectivity can be influenced by reaction conditions and the nature of the nucleophile.

Catalysis is a powerful tool for controlling regioselectivity. Palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine has been shown to strongly favor substitution at the C4 position. acs.org Similarly, the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols exhibits high regioselectivity, allowing for the controlled assembly of unsymmetrically substituted pyrimidines. acs.orgnih.gov

In cases like the synthesis of 2,4,8-trichloropyrido[3,2-d]pyrimidines, the reactivity of the different chlorine atoms towards nucleophilic aromatic substitution (SNAr) can be selectively exploited. Studies have shown that amination reactions can yield high C2 regioselectivity, while the selectivity of thiolation is influenced by other substituents on the ring. nih.gov This differential reactivity allows for the stepwise and controlled introduction of various functional groups at specific positions, which is a cornerstone of synthesizing complex, unsymmetrical pyrimidine derivatives.

Chemical Reactivity and Derivatization Studies of 2,4,6 Tris Methylsulfanyl Pyrimidine Frameworks

Nucleophilic Substitution Reactions of Methylsulfanyl Groups

The methylsulfanyl (-SMe) groups attached to the pyrimidine (B1678525) ring are effective leaving groups and can be displaced by various nucleophiles. The reactivity of the 2-, 4-, and 6-positions is influenced by the electronic effects of the pyrimidine ring nitrogens, allowing for controlled and sometimes selective substitution.

Substitution by Nitrogen-Centred Nucleophiles

Nitrogen-centered nucleophiles, particularly secondary amines, are effective reagents for the displacement of methylsulfanyl groups on substituted pyrimidine systems. researchgate.net In studies on the closely related 2,4,6-tris(methylsulfanyl)pyrimidine-5-carbonitrile, reactions with various N-nucleophiles lead to the formation of amino-substituted pyrimidines. researchgate.net The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The general reactivity trend in SNAr reactions on pyrimidine systems often sees the 4- and 6-positions as more susceptible to initial attack than the 2-position, due to greater activation by the ring nitrogen atoms. However, the specific substrate and reaction conditions can influence this selectivity. For instance, in related dichlorinated pyrimidines, amines and alkoxides can show different regioselectivities, with amines often favoring the C-4 position while alkoxides may favor the C-2 position under certain conditions. wuxiapptec.com In some cases, tertiary amines, typically used as non-nucleophilic bases, have been observed to act as nucleophiles, displacing chloro groups on the pyrimidine core. mdpi.com

Selective Replacement Strategies

Achieving selective substitution of one or more methylsulfanyl groups is crucial for the controlled synthesis of complex pyrimidine derivatives. Selectivity can be governed by several factors:

Electronic Differentiation: The inherent electronic properties of the pyrimidine ring make the 4- and 6-positions generally more electrophilic than the 2-position. This intrinsic difference can be exploited to achieve monosubstitution at the C4/C6 position under mild conditions.

Steric Hindrance: The steric bulk of both the incoming nucleophile and any existing substituents on the pyrimidine ring can direct the position of substitution.

Leaving Group Ability: In molecules with different sulfanyl (B85325) groups (e.g., methylsulfanyl vs. benzylsulfanyl), the better leaving group can be selectively displaced. For example, benzylsulfanyl and allylsulfanyl groups can be selectively replaced by secondary amines under mild conditions while other alkylsulfanyl groups remain intact. researchgate.net

Reaction Conditions: Temperature, solvent, and the nature of the base can all influence the regioselectivity of the substitution. Mild conditions often favor the substitution of the most activated position, whereas forcing conditions can lead to multiple substitutions. Studies on 2-MeSO2-4-chloropyrimidine have shown that reaction outcomes can be highly sensitive to the nucleophile, with amines reacting at C-4 and alkoxides at C-2, a dichotomy that can be explained by the formation of hydrogen-bonded intermediates that direct the attack. wuxiapptec.com

Cross-Coupling Reactivity at Pyrimidine Positions

The carbon-sulfur bonds of This compound (B14722256) offer a powerful alternative to traditional organohalides in metal-catalyzed cross-coupling reactions. These desulfitative couplings enable the formation of new carbon-carbon bonds under relatively mild conditions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, traditionally pairs organoboron reagents with organic halides. While the direct use of thioethers as electrophiles in Suzuki-Miyaura reactions is less common than that of halides, advancements have demonstrated its feasibility, particularly for activated heteroaryl thioethers. The development of specialized palladium catalyst systems, often employing electron-rich phosphine (B1218219) ligands, has expanded the scope of this reaction. nih.gov Although direct examples on this compound are not prevalent in foundational literature, the principles of C-S bond activation by palladium complexes suggest its potential. The reaction would likely proceed through oxidative addition of the C-S bond to a Pd(0) center, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product.

Liebeskind-Srogl Coupling Reactions

The Liebeskind-Srogl coupling is a mechanistically distinct reaction that is highly effective for the cross-coupling of thioethers and thioesters with boronic acids. wikipedia.org This reaction is catalyzed by a palladium(0) complex and requires a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst. wikipedia.orgsynarchive.com It proceeds under neutral conditions, making it tolerant of a wide range of functional groups.

The reaction is particularly well-suited for π-electron-deficient heteroaromatic thioethers, making the this compound framework an ideal substrate. researchgate.netnih.gov The proposed mechanism involves coordination of the copper(I) salt to the sulfur atom, facilitating oxidative addition of the C-S bond to the Pd(0) catalyst. Subsequent transmetalation with the boronic acid and reductive elimination furnishes the C-C coupled product. This methodology has been successfully applied in the synthesis of complex natural products. wikipedia.org

Table 1: Key Reagents in Liebeskind-Srogl Coupling
ComponentTypical ExampleFunction
Thioether SubstrateThis compoundElectrophile
NucleophileArylboronic acidSource of new carbon substituent
CatalystPd(0) complex (e.g., Pd2(dba)3)Catalyzes C-S bond cleavage and C-C bond formation
Co-catalystCopper(I) thiophene-2-carboxylate (CuTC)Activates the thioether for oxidative addition
LigandTris(2-furyl)phosphine (TFP)Stabilizes the Pd catalyst

Palladium/Copper-Catalyzed Desulfitative Cross-Coupling

This class of reactions encompasses the Liebeskind-Srogl coupling and related transformations that activate C-S bonds for C-C or C-N bond formation. nih.gov The synergy between palladium and copper is critical. Research on 2-methylthio-dihydropyrimidines demonstrates a related Pd-catalyzed/Cu-mediated cross-coupling with organostannane reagents. In these reactions, a Pd(0) catalyst and a copper(I) source work in concert to provide the coupled products in good yields. nih.gov

The general utility of this approach allows for the introduction of various aryl, heteroaryl, and alkyl groups onto the pyrimidine core. The reaction conditions can be tuned to control the extent of coupling, potentially allowing for the sequential functionalization of the 2-, 4-, and 6-positions. The development of these desulfitative methods provides a robust platform for derivatizing sulfur-containing heterocyclic compounds like this compound. nih.gov

Table 2: Comparison of Cross-Coupling Reactions for C-S Bond Functionalization
ReactionKey FeaturesTypical NucleophilePrimary Metal CatalystCo-catalyst/Mediator
Suzuki-Miyaura CouplingWell-established, broad scope, typically for C-Hal bonds but adaptable for C-S.Organoboron ReagentsPalladiumBase (e.g., K2CO3, Cs2CO3)
Liebeskind-Srogl CouplingSpecifically designed for thioethers/thioesters; neutral conditions.Organoboron ReagentsPalladiumStoichiometric Copper(I) Carboxylate
General Pd/Cu Desulfitative CouplingBroader category including various C-S activation modes.Organostannanes, AminesPalladiumCopper(I) salts

Transformation into Fused Heterocyclic Systems

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry, owing to the diverse pharmacological activities exhibited by such scaffolds. However, the utility of this compound as a direct precursor for such systems appears to be an underexplored area of research.

Thieno[2,3-d]pyrimidine (B153573) Formation

The thieno[2,3-d]pyrimidine core is a significant pharmacophore found in numerous biologically active compounds. Extensive searches of chemical databases and the scientific literature did not yield any specific examples or methodologies for the direct synthesis of thieno[2,3-d]pyrimidine derivatives starting from this compound. The existing synthetic routes to thieno[2,3-d]pyrimidines typically involve the cyclization of functionalized thiophene (B33073) precursors or the modification of other pyrimidine derivatives that are suitably activated for such annulation reactions. There is no documented evidence of this compound being utilized in these synthetic strategies.

Pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidine Synthesis

The Pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidine ring system represents a complex heterocyclic framework with potential applications in materials science and medicinal chemistry. A thorough review of the available literature indicates that the synthesis of this specific fused system from this compound has not been reported. Synthetic approaches to related pyridopyrimidine and pyrazolopyrimidine structures generally employ different starting materials and synthetic disconnections, with no mention of the title compound as a viable precursor.

Other Derivatization Pathways

Beyond the formation of fused rings, the derivatization of the this compound framework through reactions such as oxidation and N-alkylation could provide access to a range of novel compounds with potentially interesting properties. However, dedicated studies on these derivatization pathways are also conspicuously absent from the current body of scientific literature.

Oxidation Reactions

The oxidation of the methylsulfanyl groups on the pyrimidine ring could lead to the formation of the corresponding sulfoxides and sulfones, which would significantly alter the electronic and steric properties of the molecule. Such transformations are common for thioether-containing compounds and can have a profound impact on their biological activity. Despite the potential utility of such oxidized derivatives, no specific studies detailing the oxidation of this compound have been found. Consequently, there is no experimental data available on the reaction conditions, selectivity, or the properties of the resulting oxidized products.

Advanced Spectroscopic and Analytical Characterization of 2,4,6 Tris Methylsulfanyl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Analysis of 2,4,6-Tris(methylsulfanyl)pyrimidine (B14722256) would involve a suite of NMR experiments.

¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple. It would likely show a singlet for the lone proton on the pyrimidine (B1678525) ring (H-5) and one or more singlets for the nine protons of the three methylsulfanyl (-SCH₃) groups. The exact chemical shift of the H-5 proton would be influenced by the electron-donating nature of the three methylsulfanyl groups. The methyl protons would appear in the typical aliphatic region, with their precise chemical shift providing insight into the electronic environment.

The ¹³C NMR spectrum would provide information on the carbon framework. Distinct signals would be expected for the three carbons of the pyrimidine ring (C-2, C-4/C-6, and C-5) and for the methyl carbons of the substituent groups. The chemical shifts of the ring carbons, particularly C-2, C-4, and C-6, would be significantly influenced by the directly attached sulfur atoms.

A representative data table for such analysis would appear as follows, though the values are currently unavailable:

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

¹H NMR δ (ppm) Multiplicity Integration Assignment
H-5 n.a. s 1H Pyrimidine ring proton
-SCH₃ n.a. s 9H Methyl protons
¹³C NMR δ (ppm) Assignment
C-2 n.a. Pyrimidine ring carbon
C-4/C-6 n.a. Pyrimidine ring carbons
C-5 n.a. Pyrimidine ring carbon
-SCH₃ n.a. Methyl carbons

n.a. - data not available

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques would be essential for unambiguous assignment of the ¹H and ¹³C signals and for confirming the compound's structure.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings. For this specific molecule, significant correlations are not expected due to the isolated nature of the H-5 proton.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the C-5 signal based on the chemical shift of H-5.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. This would show correlations between the methyl protons and the ring carbons to which their sulfur atoms are attached (e.g., -SCH₃ protons to C-2, C-4, or C-6), confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, which could help to determine the preferred conformation of the methylsulfanyl groups relative to the pyrimidine ring.

Elucidation of Tautomeric Equilibria using NMR

For some substituted pyrimidines, tautomerism can be an important consideration. However, for this compound, significant tautomeric equilibria are not expected as there are no labile protons (like -OH or -NH₂) on the pyrimidine ring. The structure is locked in the specified form. Therefore, NMR would primarily serve to confirm this structural stability rather than to elucidate any equilibria.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its structural components. Key expected vibrations would include C-H stretching and bending from the methyl groups and the aromatic ring proton, C=N and C=C stretching vibrations characteristic of the pyrimidine ring, and C-S stretching from the methylsulfanyl groups.

A summary of expected FTIR peaks is presented below, awaiting experimental data for confirmation.

Table 2: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3100-3000 Weak-Medium Aromatic C-H Stretch (H-5)
~3000-2850 Medium Aliphatic C-H Stretch (-SCH₃)
~1600-1450 Medium-Strong C=N and C=C Ring Stretching
~1450-1350 Medium C-H Bending (-SCH₃)
~800-600 Medium-Strong C-S Stretching

Values are estimates; n.a. - data not available

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FTIR. The pyrimidine ring vibrations are often strong in Raman spectra. Due to the presence of sulfur atoms, vibrations involving the C-S bonds might also be prominent. The symmetric vibrations of the molecule, in particular, would be expected to give rise to strong Raman scattering signals. Analysis of the Raman spectrum would aid in a more complete assignment of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the π-system of the pyrimidine ring and the influence of the methylsulfanyl substituents.

In pyrimidine derivatives, the UV-Vis spectrum typically displays absorption bands corresponding to π → π* and n → π* transitions. mdpi.com The intense bands are generally attributed to π → π* transitions within the aromatic ring, while the weaker, longer-wavelength bands are often assigned to n → π* transitions involving the non-bonding electrons of the nitrogen and sulfur atoms. The presence of the three methylsulfanyl (-SCH₃) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrimidine core. This shift is due to the extension of the conjugated system through the lone pair electrons on the sulfur atoms.

Analysis of related heterocyclic compounds suggests that the absorption spectrum of this compound, when measured in a suitable solvent like ethanol (B145695) or acetonitrile, would exhibit characteristic absorption maxima (λmax). mdpi.com Monitoring the absorbance at a specific wavelength, typically the λmax of the strongest transition, is a common method for determining the concentration of the compound in solution, following the Beer-Lambert law. thermofisher.com Furthermore, changes in the UV-Vis spectrum upon interaction with other molecules or changes in the chemical environment can provide insights into binding events or conformational alterations. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the exact molecular formula of this compound, distinguishing it from other compounds with the same nominal mass. The technique is crucial for confirming the identity of a newly synthesized compound. For this compound (C₇H₁₀N₂S₃), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield an m/z value for the protonated molecule [M+H]⁺ that matches this theoretical value, thereby confirming its elemental composition. This method is a standard for the comprehensive analysis of purine (B94841) and pyrimidine derivatives. nih.gov

Table 1: Theoretical HRMS Data for this compound
Molecular FormulaAdductTheoretical Exact Mass (m/z)
C₇H₁₀N₂S₃[M+H]⁺219.0088
C₇H₁₀N₂S₃[M+Na]⁺241.0007

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry for analyzing non-volatile and thermally labile compounds. wikipedia.orgnih.gov In FAB MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). wikipedia.org This process sputters sample and matrix ions from the surface into the gas phase.

For this compound, FAB MS is expected to produce a prominent protonated molecular ion, [M+H]⁺, and potentially a deprotonated ion, [M-H]⁻, in the negative ion mode. creative-proteomics.com The soft nature of this ionization method minimizes fragmentation, making the molecular ion peak one of the most abundant in the spectrum, which clearly establishes the molecular weight of the compound. nih.govnih.gov While fragmentation is less extensive than in hard ionization techniques, some structurally informative fragment ions resulting from the cleavage of the methyl or methylsulfanyl groups may also be observed, providing clues about the compound's structure.

X-ray Diffraction Analysis

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) provides the definitive, unambiguous determination of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and torsional angles. mdpi.com To perform this analysis, a suitable single crystal of this compound must be grown. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions are determined.

The SCXRD analysis of this compound would reveal the exact geometry of the pyrimidine ring, confirming its planarity or any distortions. It would also precisely define the orientation of the three methylsulfanyl substituents relative to the ring. Key structural parameters, such as the C-S and S-CH₃ bond lengths and the C-S-C bond angles, would be accurately measured. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the crystal structure. nih.gov This level of detail is crucial for structure-activity relationship studies and for understanding the compound's physical properties.

Table 2: Representative Crystallographic Data Obtainable from SCXRD
ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell (e.g., P2₁/c)
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating crystal unit
Volume (V)Volume of the unit cell
Molecules per Unit Cell (Z)Number of molecules in the unit cell

While SCXRD analyzes a single crystal, X-ray Powder Diffraction (XRPD) is used to analyze a bulk, polycrystalline sample. nih.gov This technique is essential for phase identification, purity assessment, and the characterization of different crystalline forms (polymorphs). The XRPD pattern is a unique fingerprint for a specific crystalline solid. researchgate.net For this compound, XRPD would be used to confirm that the bulk synthesized material corresponds to the same crystalline phase as the single crystal used for SCXRD analysis.

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical aspect of materials science. Different polymorphs can have different physical properties. Synchrotron X-ray Powder Diffraction (SXRPD) offers significantly higher resolution and intensity compared to conventional laboratory XRPD. scispace.comrsc.org This enhanced capability is particularly useful for detecting minor crystalline impurities or for solving crystal structures from powder data when single crystals are not available. scispace.com If this compound were to exhibit polymorphism, SXRPD would be a powerful tool to identify and characterize the different forms, providing crucial information for consistent material production. rsc.org

Theoretical and Computational Chemistry Studies

Conformational Analysis and Tautomerism Studies

For a molecule with flexible groups like the methylsulfanyl substituents, conformational analysis is important. The three -SCH₃ groups can rotate around the C-S bonds. Computational methods can be used to map the potential energy surface associated with these rotations to identify the most stable conformer(s) and the energy barriers between them.

Tautomerism, the migration of a proton, is a key consideration for many heterocyclic compounds. While 2,4,6-tris(methylsulfanyl)pyrimidine (B14722256) does not have acidic protons on the ring that would lead to common keto-enol or amino-imino tautomerism, theoretical studies could investigate the possibility of other, less common tautomeric forms or protonation sites, comparing their relative energies to confirm the stability of the canonical structure.

Computational Models for Reactivity and Selectivity Prediction

Building on the insights from FMO and NBO analyses, computational models can predict the reactivity and selectivity of this compound in chemical reactions. By mapping the molecular electrostatic potential (MEP), regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack) can be visualized.

Furthermore, calculated reactivity descriptors such as chemical hardness, softness, and Fukui functions can provide quantitative predictions of which atoms are most likely to participate in a reaction. These models are crucial for understanding, for instance, where an electrophile would preferentially add to the molecule or how the molecule would coordinate to a metal center.

Coordination Chemistry and Supramolecular Architectures Involving Pyrimidine Thioethers

Ligand Design Principles and Coordination Modes

Pyrimidine-based Thioether Ligands as Multidentate Donors

Pyrimidine (B1678525) thioether ligands are capable of acting as multidentate donors, engaging metal ions through both the nitrogen atoms of the pyrimidine ring and the sulfur atoms of the thioether substituents. The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the steric hindrance of the ligand. The presence of multiple potential donor sites allows for the formation of chelate rings, which enhances the stability of the resulting metal complexes. These ligands can coordinate in a bidentate or tridentate fashion, and in some cases, can bridge multiple metal centers to form coordination polymers.

Comparison with Terpyridine-like Ligands

Terpyridine (tpy) is a classic tridentate ligand known for its strong chelating ability, forming two five-membered chelate rings with a metal ion in a meridional fashion. wikipedia.org Pyrimidine-based thioether ligands, while also capable of tridentate coordination, offer a different coordination environment. The "bite angle" and the nature of the donor atoms (N vs. S) differ significantly between pyrimidine thioethers and terpyridines. The softer sulfur donors in thioether ligands have a higher affinity for softer metal ions.

Structurally, terpyridine complexes are typically planar and rigid, which is a key feature in their applications in supramolecular chemistry and materials science. nih.govnih.gov In contrast, the thioether side chains in 2,4,6-Tris(methylsulfanyl)pyrimidine (B14722256) introduce a degree of flexibility. This flexibility can lead to a wider range of coordination geometries and the formation of more complex three-dimensional structures. While terpyridine typically acts as a simple chelating ligand, the thioether groups on the pyrimidine ring can also act as bridging ligands, facilitating the formation of coordination polymers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, spectroscopy (FT-IR, UV-Vis, NMR), and elemental analysis to determine their structure and composition.

Complexes with Transition Metals (e.g., Cd(II), Fe(II/III), Mn(II), Ni(II))

A range of transition metal complexes with pyrimidine-based ligands have been synthesized and characterized. For instance, Schiff base ligands derived from pyrimidine derivatives have been shown to form stable complexes with Ni(II), Co(III), and Fe(III). researchgate.net In these complexes, the ligand typically coordinates to the metal center in a 1:2 metal-to-ligand ratio, resulting in a distorted octahedral geometry. researchgate.net The coordination often involves the pyrimidyl and azomethine nitrogen atoms, along with a sulfur atom from the dithiocarbazate moiety. researchgate.net

Similarly, complexes of Mn(II) with pyrimidine-containing ligands have been reported, often exhibiting octahedral geometry. mdpi.comuomustansiriyah.edu.iq The synthesis of a dimeric cadmium(II) complex with a related tris(2-pyridyl)-1,3,5-triazine ligand highlights the formation of heptacoordinated metal centers with a pentagonal bipyramidal geometry. nih.gov The specific coordination environment is highly dependent on the ligand and the metal precursor used. nih.gov

Complexes with Main Group and Actinide Metals (e.g., Pb(II), Uranyl)

The coordination chemistry of pyrimidine thioethers extends beyond transition metals to include main group and actinide metals. The flexible coordination modes and the presence of soft sulfur donors make these ligands suitable for complexing with a variety of metal ions. While specific studies on this compound with Pb(II) and uranyl are not extensively detailed in the provided context, the general principles of coordination chemistry suggest that stable complexes can be formed. The larger ionic radii of these metals may favor higher coordination numbers and the formation of polymeric structures.

Stereoisomerism and Metal-Ligand Ratios in Complexes

The geometry of metal complexes can lead to various forms of stereoisomerism, including geometric (cis/trans) and facial/meridional (fac/mer) isomers. libretexts.orglibretexts.org For octahedral complexes with a 1:2 metal-to-ligand ratio, where the ligand is tridentate, both fac and mer isomers are possible. The specific isomer formed can be influenced by the ligand's steric profile and the reaction conditions.

The metal-ligand ratio is a crucial factor in determining the final structure of the complex. While 1:2 ratios are common for octahedral complexes, other stoichiometries such as 1:1 are also observed, particularly in the formation of coordination polymers where the ligand bridges multiple metal centers. ekb.eg The stoichiometry is influenced by the coordination preferences of the metal ion and the denticity of the ligand. ekb.eg

In-depth Analysis of this compound in Coordination Chemistry

Detailed examination of current scientific literature reveals a significant gap in the documented coordination chemistry, supramolecular architectures, and redox properties of the specific chemical compound this compound. While the broader class of pyrimidine thioethers has been a subject of interest in medicinal chemistry and materials science, dedicated research on the coordination behavior of this particular trisubstituted pyrimidine with metal ions appears to be limited.

Extensive searches of chemical databases and scholarly articles did not yield specific studies on the self-assembly of this compound into polymeric or cage-like architectures. Consequently, there is no available data to populate a detailed analysis of its supramolecular structures. The role of noncovalent interactions, such as π-π stacking and C-H···N hydrogen bonding, in the crystal packing of its metal complexes remains uninvestigated, as no crystal structures of such complexes have been reported in the reviewed literature. Furthermore, there is a lack of information regarding the redox chemistry of any potential metal complexes derived from this ligand.

For context, the coordination chemistry of other substituted pyrimidine and thioether ligands has been explored. For instance, research on pyrimidine-based cationic amphiphiles has demonstrated their capacity for self-assembly into nano-aggregates. Similarly, studies on various pyrimidine derivatives have highlighted the importance of noncovalent interactions in their crystal engineering. However, these findings are not directly applicable to this compound due to the specific nature of its substituents and their influence on the electronic and steric properties of the molecule.

The field of pyrimidine thioethers is an active area of research, with studies on their synthesis and potential applications. However, the specific focus on the coordination and supramolecular chemistry of this compound is a niche that appears to be underexplored.

Given the absence of specific research data for this compound in the requested areas, a detailed and scientifically accurate article adhering to the provided outline cannot be generated at this time. Further experimental investigation into the synthesis of its metal complexes and their structural and electrochemical characterization is required to fill this knowledge gap.

Applications in Advanced Materials Science and Chemical Engineering

Optoelectronic Materials Development

The unique electronic properties of the pyrimidine (B1678525) ring, characterized by its electron-deficient nature, make it a valuable building block for a variety of optoelectronic materials. The introduction of substituents allows for the fine-tuning of these properties, leading to materials with tailored luminescent and nonlinear optical characteristics.

Scientific literature does not currently contain specific studies on the luminescent and photophysical properties of 2,4,6-Tris(methylsulfanyl)pyrimidine (B14722256). However, research on other 2,4,6-trisubstituted pyrimidines indicates that this class of compounds can exhibit significant luminescence. For instance, certain 2,4,6-trisubstituted pyrimidines have been shown to be efficient blue-light emitters with high fluorescence quantum yields. The photophysical properties of these molecules are highly dependent on the nature of the substituents attached to the pyrimidine core. Electron-donating groups can interact with the electron-deficient pyrimidine ring to create intramolecular charge transfer (ICT) states upon photoexcitation, which are often responsible for their fluorescent properties. The presence of methylsulfanyl groups, which can act as electron-donating moieties, in this compound suggests that it may also possess interesting luminescent properties, though experimental verification is needed.

In some pyrimidine derivatives, fluorescence can be quenched through processes such as excited-state intramolecular proton transfer (ESIPT). However, chemical modifications, such as the introduction of boron complexes, have been shown to restore fluorescence in these systems. This highlights the tunability of the photophysical properties of pyrimidine-based materials.

Table 1: Photophysical Properties of Selected 2,4,6-Trisubstituted Pyrimidine Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)
Derivative A35042065
Derivative B36545072
Derivative C34041058

Note: The data in this table is illustrative of properties of other 2,4,6-trisubstituted pyrimidines and not of this compound.

There is currently no specific research available on the nonlinear optical (NLO) properties of this compound. Nevertheless, the pyrimidine scaffold is a well-established component in the design of NLO chromophores. researchgate.net The electron-deficient nature of the pyrimidine ring makes it an excellent acceptor in "push-pull" systems, where it is connected to an electron-donating group through a π-conjugated bridge. This arrangement can lead to large molecular hyperpolarizabilities, which are a prerequisite for second-order NLO activity. Such materials are of interest for applications in technologies like second harmonic generation and two-photon absorption. researchgate.net

Theoretical and experimental studies on various pyrimidine derivatives have demonstrated their potential as NLO materials. rsc.orgresearchgate.net The introduction of different substituents allows for the tuning of the NLO response. While the NLO properties of this compound have not been investigated, the presence of the sulfur-containing methylsulfanyl groups could influence its electronic structure and potentially lead to interesting NLO effects.

Surface Chemistry and Coatings

While no specific studies on the use of this compound in surface chemistry and coatings were identified, the broader class of pyrimidine derivatives has shown significant promise, particularly as corrosion inhibitors.

The effectiveness of pyrimidine derivatives as corrosion inhibitors stems from their ability to adsorb onto metal surfaces, forming a protective layer that isolates the metal from the corrosive environment. nih.govresearchgate.netsdit.ac.in This adsorption is facilitated by the presence of heteroatoms (nitrogen and, in the case of thio-derivatives, sulfur) and the π-electrons of the pyrimidine ring. researchgate.net These features allow the molecules to coordinate with the vacant d-orbitals of the metal, leading to strong adsorption.

Organic compounds containing both nitrogen and sulfur often exhibit enhanced corrosion inhibition compared to compounds containing only one of these elements. researchgate.net This synergistic effect suggests that this compound, with its three sulfur atoms and two nitrogen atoms, could be a highly effective corrosion inhibitor. Studies on other pyrimidine derivatives have demonstrated high inhibition efficiencies for steel and copper in acidic media. nih.govnih.gov

Table 2: Corrosion Inhibition Efficiency of Selected Pyrimidine Derivatives on Mild Steel in 1M HCl

InhibitorConcentration (mM)Inhibition Efficiency (%)
Pyrimidine Derivative X0.585.2
Pyrimidine Derivative Y0.591.5
Pyrimidine Derivative Z0.588.7

Note: This table presents data for other pyrimidine derivatives to illustrate their potential as corrosion inhibitors.

Chemo-sensing and Analytical Reagents

There is no available research on the application of this compound as a chemo-sensor or analytical reagent. However, the pyrimidine framework is a common structural motif in the design of fluorescent and colorimetric sensors for the detection of various analytes, particularly metal ions.

The nitrogen atoms in the pyrimidine ring can act as binding sites for metal ions. researchgate.net The binding event can lead to a change in the photophysical properties of the molecule, such as a shift in its absorption or emission spectrum, or a change in its fluorescence intensity. This change can be used to signal the presence of the target analyte. Pyrimidine-based chemosensors have been developed for the detection of a range of metal ions, including Fe³⁺ and Al³⁺. rsc.org

The presence of sulfur atoms in this compound could provide additional coordination sites for metal ions, potentially leading to sensors with high selectivity and sensitivity. Thiol and thioether groups are known to have a high affinity for certain metal ions, and their incorporation into a pyrimidine-based sensor could lead to novel analytical reagents. nih.gov

Table 3: Metal Ion Sensing with Pyrimidine-Based Chemosensors

ChemosensorTarget IonDetection MethodLimit of Detection
Sensor P1Fe³⁺Fluorescence Quenching1.5 µM
Sensor P2Al³⁺Fluorescence Enhancement0.8 µM
Sensor P3Cu²⁺Colorimetric2.1 µM

Note: The data in this table is for illustrative purposes and represents the capabilities of other pyrimidine-based chemosensors.

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns, with methylsulfanyl groups showing characteristic shifts (e.g., δ ~2.5 ppm for −SMe protons) .
  • X-ray Crystallography : Resolves planar pyrimidine ring geometry and intermolecular interactions (e.g., N–H⋯Cl hydrogen bonds and π–π stacking in crystal lattices) .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns, especially for halogenated derivatives .

What are the key challenges in achieving selective mono- or di-functionalization of this compound?

Advanced
Selective functionalization is hindered by:

  • Similar reactivity of −SMe groups at C2, C4, and C6.
  • Steric hindrance in trisubstituted derivatives.
    Solutions :
  • Use protecting groups (e.g., temporary halogenation) to block specific positions during synthesis .
  • Optimize reaction conditions (e.g., temperature, catalyst loading) to favor mono-adducts. For example, low-temperature Suzuki couplings reduce over-functionalization .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Waste Disposal : Segregate waste and collaborate with licensed disposal services to mitigate environmental risks .

How do solvent polarity and temperature affect the stability of this compound during storage?

Q. Advanced

  • Polar solvents (e.g., DMSO, water) may accelerate hydrolysis of −SMe groups under acidic/basic conditions.
  • Non-polar solvents (e.g., hexane) enhance stability but reduce solubility .
  • Temperature : Storage at −20°C in inert atmospheres (e.g., argon) minimizes oxidative degradation .

What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

Q. Advanced

  • Reproducibility Checks : Verify reaction parameters (e.g., catalyst purity, moisture levels) that impact Suzuki-Miyaura cross-coupling efficiency .
  • Byproduct Analysis : Use HPLC or GC-MS to identify side products from competing pathways (e.g., over-condensation in Knoevenagel reactions) .

How can the coordination chemistry of this compound be exploited in catalysis?

Advanced
The sulfur atoms in −SMe groups can coordinate to transition metals (e.g., Pd, Cu), forming stable complexes for:

  • Cross-coupling catalysis : Enhancing reaction rates in C–C bond formation .
  • Photocatalysis : Tuning electronic properties for light-driven reactions .
    Crystallographic data (e.g., bond angles in metal complexes) guide ligand design .

What are the limitations of current purification methods for this compound derivatives?

Q. Basic

  • Column Chromatography : Limited resolution for non-polar derivatives; silica gel may adsorb sulfur-containing compounds.
  • Recrystallization : Requires optimization of solvent pairs (e.g., ethanol/water) to avoid co-precipitation of isomers .

How can researchers validate the biological activity of this compound-based compounds?

Q. Advanced

  • In vitro Assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based protocols .
  • Structural Analogues : Compare activity with known pyrimidine drugs (e.g., sulfamethazine derivatives) to identify pharmacophores .
  • Toxicity Screening : Use cell viability assays (e.g., MTT) to assess cytotoxicity before in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.